![molecular formula C5H2ClF3N2 B1591954 2-Chloro-6-(trifluoromethyl)pyrazine CAS No. 61655-69-4](/img/structure/B1591954.png)
2-Chloro-6-(trifluoromethyl)pyrazine
Overview
Description
“2-Chloro-6-(trifluoromethyl)pyrazine” is a chemical compound with the CAS Number: 61655-69-4 . It has a molecular weight of 182.53 and a linear formula of C5H2ClF3N2 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(trifluoromethyl)pyrazine” is represented by the linear formula C5H2ClF3N2 . The average mass of the molecule is 182.531 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-6-(trifluoromethyl)pyrazine” are as follows :
Scientific Research Applications
Analytical Chemistry
A study by Zacchei, Weidner, and Wishousky (1979) presents a highly specific and sensitive gas chromatographic method for determining 6-chloro-2-(1-piperazinyl)pyrazine in biological fluids. This method involves extraction into benzene, acid-back extraction, and then re-extraction into benzene, converting the amines to trifluoroacetyl derivatives. It is characterized by high sensitivity, allowing for measurement of small drug quantities in biological samples (Zacchei, Weidner, & Wishousky, 1979).
Biochemistry and Pharmacology
Mech-Warda et al. (2022) conducted theoretical research and experimental analysis on chlorohydrazinopyrazine, focusing on its interaction with DNA and cytotoxic properties. The study found that 2-chloro-3-hydrazinopyrazine had a high affinity for DNA and did not exhibit toxicity toward human dermal keratinocytes, suggesting its potential clinical application (Mech-Warda et al., 2022).
Organic Chemistry and Material Science
Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine derivatives, emphasizing their potential in organic optoelectronic materials. They developed efficient methods for regio-selective amination reactions of dihalo-pyrrolopyrazines, leading to the synthesis of compounds with promising optical and thermal properties for optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-6-(trifluoromethyl)pyrazine Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyrazine Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRFOAFODJMVOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606047 | |
Record name | 2-Chloro-6-(trifluoromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61655-69-4 | |
Record name | 2-Chloro-6-(trifluoromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(trifluoromethyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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